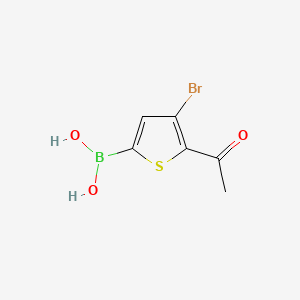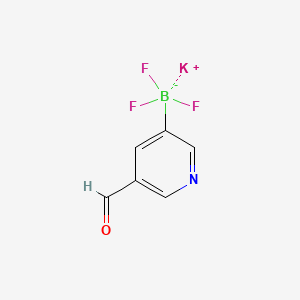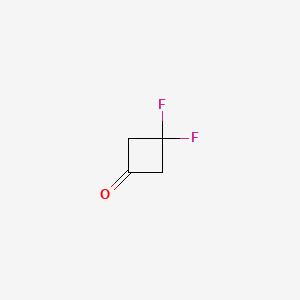
3,3-Difluorocyclobutanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluorocyclobutanone is an organic compound with the molecular formula C4H4F2O. It is a colorless liquid with a density of approximately 1.26 g/cm³ and a boiling point of around 105.5°C . This compound is notable for its stability under normal conditions and its wide range of applications in organic synthesis, agriculture, and the electronics industry .
准备方法
Synthetic Routes and Reaction Conditions
3,3-Difluorocyclobutanone is typically synthesized from 3,3-difluorocyclobutanol. The synthesis involves the oxidation of 3,3-difluorocyclobutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or other suitable oxidants . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes. The starting material, 3,3-difluorocyclobutanol, is subjected to oxidation in the presence of catalysts and under optimized conditions to maximize yield and efficiency .
化学反应分析
Types of Reactions
3,3-Difluorocyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex fluorinated compounds.
Reduction: Reduction reactions can convert this compound back to 3,3-difluorocyclobutanol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
3,3-Difluorocyclobutanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3,3-difluorocyclobutanone exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the electron-withdrawing fluorine atoms, which enhance the electrophilic nature of the carbonyl group . The pathways involved in these reactions include nucleophilic addition and substitution mechanisms .
相似化合物的比较
Similar Compounds
Cyclobutanone: The parent compound without fluorine atoms.
3,3-Dichlorocyclobutanone: A similar compound with chlorine atoms instead of fluorine.
3,3-Dibromocyclobutanone: A compound with bromine atoms in place of fluorine.
Uniqueness
3,3-Difluorocyclobutanone is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated and halogenated analogs . The fluorine atoms also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
3,3-difluorocyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVLQPYYSCACJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273564-99-0 |
Source


|
| Record name | 3,3-Difluorocyclobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)
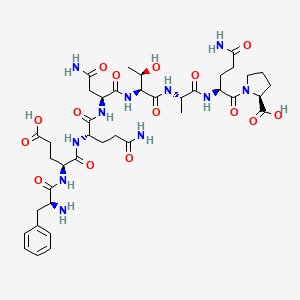
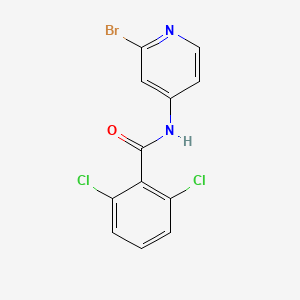

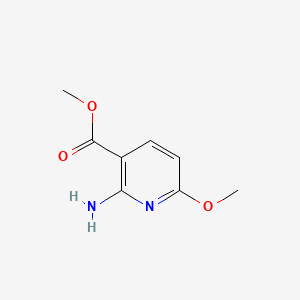
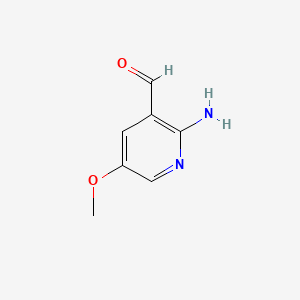
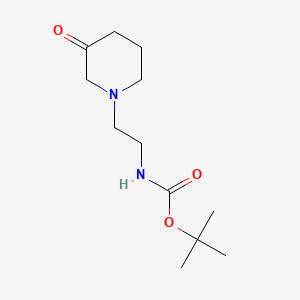
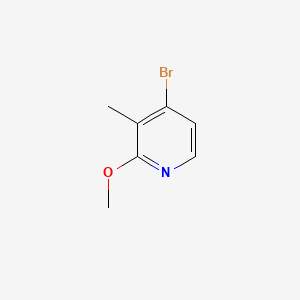
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/new.no-structure.jpg)
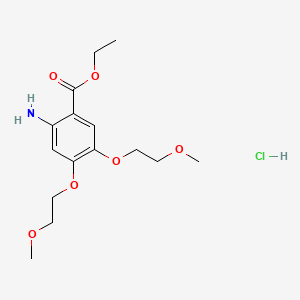
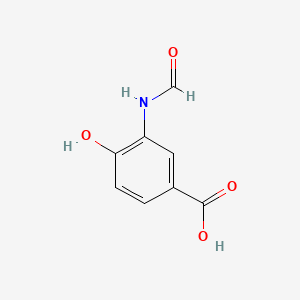
![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B595492.png)
